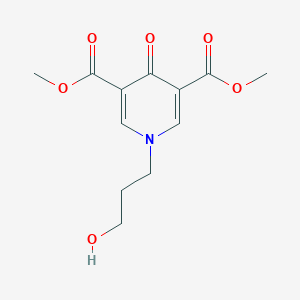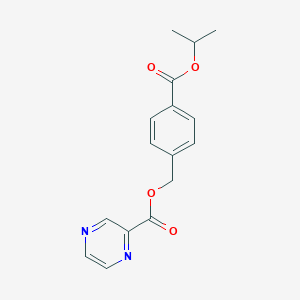![molecular formula C18H25N3 B246968 3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B246968.png)
3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole, also known as UR-144, is a synthetic cannabinoid that was first synthesized in 2009. It is a potent agonist of the cannabinoid receptors, which are found throughout the body and play a role in various physiological processes. UR-144 has been the subject of extensive research in recent years due to its potential therapeutic applications and its use as a recreational drug.
作用機序
3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole acts as a potent agonist of the cannabinoid receptors, which are found throughout the body and play a role in various physiological processes. When 3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole binds to these receptors, it activates a cascade of signaling pathways that can have a wide range of effects on the body.
Biochemical and Physiological Effects:
3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole has been shown to have a wide range of biochemical and physiological effects, including the ability to reduce inflammation, relieve pain, and improve cognitive function. It has also been shown to have neuroprotective properties, which may make it useful in the treatment of various neurological disorders.
実験室実験の利点と制限
3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole has several advantages for use in laboratory experiments, including its high potency and selectivity for the cannabinoid receptors. However, it also has some limitations, including its potential for toxicity and its potential to produce unwanted side effects.
将来の方向性
There are several potential future directions for research on 3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole, including its use in the treatment of various neurological disorders, its potential for use in cancer treatment, and its potential for use as a recreational drug. Further research is needed to fully understand the potential therapeutic applications of 3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole and to develop safe and effective treatments based on its properties.
合成法
3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole can be synthesized using a variety of methods, including the reaction of 1-pentyl-3-(4-chlorophenyl)indole with N-(1-pyrrolidinyl)-1-piperidinecarboxamide in the presence of a palladium catalyst. Other methods involve the use of different starting materials and reaction conditions.
科学的研究の応用
3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole has been studied extensively for its potential therapeutic applications, including its ability to relieve pain, reduce inflammation, and treat various neurological disorders. It has also been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain types of cancer cells.
特性
製品名 |
3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole |
|---|---|
分子式 |
C18H25N3 |
分子量 |
283.4 g/mol |
IUPAC名 |
3-[(4-pyrrolidin-1-ylpiperidin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C18H25N3/c1-2-6-18-17(5-1)15(13-19-18)14-20-11-7-16(8-12-20)21-9-3-4-10-21/h1-2,5-6,13,16,19H,3-4,7-12,14H2 |
InChIキー |
NPVSKBTWLHRKJH-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CNC4=CC=CC=C43 |
正規SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CNC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246886.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246887.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246888.png)
methanone](/img/structure/B246890.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B246891.png)

![N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide](/img/structure/B246894.png)






